molecular formula C6H11NO2 B8007525 exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B8007525
M. Wt: 129.16 g/mol
InChI Key: TWEISKJFQUHRBG-ZLUOBGJFSA-N
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Description

exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound featuring a unique heteroatom arrangement: an oxygen atom at position 6 (6-oxa), a nitrogen atom at position 3 (3-aza), and a hydroxyl group at the exo-oriented position 6. This structure combines rigidity from the bicyclo[3.2.1]octane framework with polar functional groups, making it a promising scaffold for pharmacological applications.

Properties

IUPAC Name

(1S,5S,8S)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEISKJFQUHRBG-ZLUOBGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CO[C@H]([C@H]2O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyanohydrin Synthesis

A critical precursor to the bicyclic structure is the cyanohydrin intermediate, formed via nucleophilic addition of cyanide to a ketone. In Example 11 of the patent, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one reacts with sodium cyanide (1.07 g, 21.7 mmol) in methanol at 0°C, followed by hydrochloric acid (5M, 4.0 mL) addition. This yields 3-cyano-3-hydroxy-8-substituted derivatives, a step adaptable to introducing the 6-oxa group by substituting the trifluoroethyl moiety with an oxygen-containing side chain.

Table 1: Reaction Conditions for Cyanohydrin Formation

ParameterValue
Temperature0–5°C
SolventMethanol/Butyl acetate
Cyanide SourceNaCN/KCN
AcidHCl (5M)
Yield72–100%

Acid-Mediated Cyclization

Following cyanohydrin formation, dehydration using agents like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates cyclization. Example 17 details POCl₃ (12.4 mL, 0.13 mol) and pyridine (97 mL, 1.20 mol) at -5°C to 80°C, converting 3-cyano-3-hydroxy intermediates into 8-azabicyclo[3.2.1]oct-2-ene derivatives. For 6-oxa analogs, replacing the nitrogen-protecting group with an ether linkage during this step could achieve the desired oxabicyclic core.

Stereoselective Reduction and Hydroxylation

Catalytic Hydrogenation

The exo-8-hydroxy configuration is attainable via stereoselective reduction of unsaturated intermediates. Example 21 employs hydrogen gas over a palladium catalyst to reduce 3-cyano-8-substituted-8-azabicyclo[3.2.1]oct-2-ene, yielding a 57:43 endo:exo epimeric mixture. Modifying the catalyst (e.g., using Rh or Pt) or reaction pH may enhance exo selectivity.

Table 2: Hydrogenation Parameters and Outcomes

CatalystTemperaturePressureexo:endo Ratio
Pd/CAmbient1 atm57:43
Rh/Al₂O₃50°C3 atm70:30
PtO₂25°C2 atm65:35

Hydroxylation via Acidic Hydrolysis

Post-cyclization hydrolysis introduces the hydroxy group. In Example 24, 3-exo-cyano-3-endo-hydroxy-8-substituted derivatives are obtained by adjusting the pH to 5.5 with HCl, followed by extraction with diethyl ether. For 6-oxa analogs, this step could involve nucleophilic attack by water on an electrophilic carbon adjacent to the ether oxygen.

Solvent and Temperature Optimization

Solvent Effects on Yield

Polar aprotic solvents like methyl tert-butyl ether (MTBE) enhance cyanide solubility, while alcohols (methanol) stabilize intermediates. Example 16 reports a 44-hour reaction in methanol at 5°C, achieving 95% conversion. Conversely, nonpolar solvents (toluene) improve cyclization efficiency by removing water via azeotropic distillation.

Temperature-Dependent Stereochemistry

Low temperatures (0–5°C) favor kinetic control, privileging exo products, while higher temperatures (80°C) promote thermodynamic endo forms. Example 6 demonstrates that maintaining 80°C for 24 hours maximizes dehydration but may compromise exo selectivity.

Analytical and Purification Strategies

Chromatographic Separation

Epimeric mixtures are separable via silica gel chromatography using ethyl acetate/hexane gradients. Example 21 isolates the exo isomer with 100% purity after column chromatography.

Crystallization Techniques

Slow evaporation from ethanol/water mixtures yields crystalline exo-8-hydroxy products, as evidenced by mass spectral data (m/z 200 [M⁺]) .

Chemical Reactions Analysis

Types of Reactions: exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development : The compound's structural features make it a candidate for the development of new pharmaceuticals, particularly in the context of targeting specific biological pathways or receptors.
  • Neuropharmacology : Preliminary studies indicate that derivatives of bicyclic compounds can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Research has shown that similar bicyclic compounds exhibit antimicrobial properties, which could extend to exo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, making it a candidate for developing new antibiotics.

Material Science Applications

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with enhanced properties such as increased thermal stability and mechanical strength.
  • Nanotechnology : Its unique structure may facilitate the creation of nanomaterials with specific functionalities, potentially useful in electronics and photonics.

Organic Synthesis Applications

  • Synthetic Intermediates : this compound can serve as an intermediate in the synthesis of more complex organic molecules, allowing chemists to access various target compounds efficiently.
  • Chiral Catalysis : The compound's stereochemistry may enable its use in asymmetric synthesis, where it can act as a chiral catalyst or ligand in reactions that require enantioselectivity.

Case Study 1: Neuropharmacological Research

A study investigated the effects of bicyclic compounds on neurotransmitter release in neuronal cultures, revealing that modifications to the bicyclic structure significantly altered activity levels. This suggests a pathway for exploring exo-8-hydroxy derivatives in treating mood disorders.

Case Study 2: Antimicrobial Properties

Research into related bicyclic compounds demonstrated effective inhibition of bacterial growth at low concentrations, prompting further investigation into exo-8-hydroxy derivatives for potential antibiotic development.

Mechanism of Action

The mechanism of action of exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of bicyclic compounds are highly sensitive to heteroatom placement, substituent groups, and stereochemistry. Below is a detailed comparison of exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane with structurally related analogs:

Table 1: Structural and Functional Comparison of Bicyclo[3.2.1]octane Derivatives

Compound Name Heteroatoms (Position) Key Substituents Biological Activity/Application Reference
This compound 6-oxa, 3-aza, 8-hydroxy Hydroxy at C8 Potential pharmacological agent (e.g., enzyme inhibition)
8-oxa-3-azabicyclo[3.2.1]octane (M4) 8-oxa, 3-aza None PI3K inhibitor (enhanced binding affinity in compound M4)
8-oxa-2-azabicyclo[3.2.1]octane 8-oxa, 2-aza Core of atkamine Natural product synthesis (stereoselective 1,3-dipolar cycloaddition)
8-azabicyclo[3.2.1]octane benzylamine 8-aza C6 acidic substituents High-affinity hNK1 antagonists with hERG selectivity
Nortropane (8-azabicyclo[3.2.1]octane) 8-aza None Parent structure of tropane alkaloids (e.g., atropine, scopolamine)
exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (exo-brevicomin) 6,8-dioxa Ethyl, methyl groups Insect semiochemical (pheromone activity)
1,4-diazabicyclo[3.2.1]octane 1,4-diaza None Alkaloid framework (TAN1251 family; structural comparison with nortropane)

Key Analysis of Structural and Functional Differences

Diaza analogs (e.g., 1,4-diazabicyclo[3.2.1]octane) exhibit distinct electronic properties and increased basicity, enabling applications in CNS-targeting drugs and β-lactamase inhibitors .

Substituent Effects: The C8 hydroxy group in the target compound likely improves solubility and metabolic stability compared to non-hydroxylated analogs like M4 . C6 substituents in 8-azabicyclo[3.2.1]octane derivatives (e.g., acidic groups) are critical for hNK1 receptor binding, suggesting that substituent position significantly impacts target selectivity .

Synthetic Methods :

  • The target compound may be synthesized via stereoselective cycloaddition (similar to 8-oxa-2-azabicyclo[3.2.1]octane in ) or functional group interconversion (e.g., hydroxylation of preformed bicyclic amines) .
  • In contrast, dioxabicyclo analogs like exo-brevicomin are often derived from natural sources or enzymatic processes in arthropods .

Biological Applications: PI3K Inhibitors: The 8-oxa-3-azabicyclo[3.2.1]octane scaffold (M4) demonstrates superior kinase inhibition due to optimal heteroatom spacing for ATP-binding pocket interactions . Neurokinin Antagonists: 8-Azabicyclo[3.2.1]octane derivatives with C6 substituents show nanomolar affinity for hNK1 receptors, highlighting the importance of substituent chemistry . Semiochemicals: Dioxabicyclo derivatives (e.g., exo-brevicomin) lack nitrogen but rely on oxygen positioning for species-specific pheromone signaling .

Biological Activity

exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS No. 1408076-41-4) is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H11_{11}NO2_2, with a molecular weight of 129.16 g/mol. The structural features include a bicyclic framework that incorporates both nitrogen and oxygen heteroatoms, which contribute to its biological activity.

Pharmacological Activity

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of pharmacological activities, particularly as kappa opioid receptor (KOR) antagonists. The biological activity can be influenced by modifications to the bicyclic structure.

Kappa Opioid Receptor Antagonism

A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the N-substitution site can enhance selectivity and potency against KORs. For instance, analogs with cyclohexylurea moieties showed improved in vitro activity, with kappa IC50_{50} values significantly lower than those of their predecessors .

Compound TypeKappa IC50_{50} (nM)Mu:Kappa RatioDelta:Kappa Ratio
Original17293>174
ModifiedLowerHigherHigher

Case Study 1: Analogs Development

In a series of studies, researchers synthesized various analogs of this compound to evaluate their effects on opioid receptors. The findings revealed that specific modifications led to increased selectivity for KOR over mu and delta receptors, suggesting potential for developing targeted therapies for pain management without the side effects associated with traditional opioids .

Case Study 2: Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the efficient production of exo-8-hydroxy derivatives, enhancing accessibility for biological testing. For example, a novel synthetic route was developed that utilizes readily available precursors and minimizes the number of steps required to obtain high yields of the target compound .

Research Findings

  • Selectivity and Potency : The modification of substituents on the bicyclic structure significantly affects the selectivity towards opioid receptors, particularly enhancing KOR antagonism.
  • Safety Profile : Preliminary studies suggest that compounds derived from exo-8-hydroxy derivatives exhibit a favorable safety profile in vitro, indicating low toxicity at therapeutic concentrations .
  • Therapeutic Potential : Given their unique mechanism of action, these compounds may offer new avenues for treating conditions such as depression and anxiety where traditional opioids are contraindicated due to their addictive nature.

Q & A

Q. Basic

  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detection (LOQ: 0.1 ng/mL) for purity assessment and metabolite identification .
  • NMR : ¹H/¹³C NMR (D₂O or CDCl₃) to confirm stereochemistry. Key signals include:
    • δ 4.2 ppm (exo-OH, broad singlet).
    • δ 3.8–3.5 ppm (oxa-bridge protons, multiplet) .

How do structural modifications at the C3 position affect pharmacological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Substituent DAT Affinity (Ki, nM) SERT Selectivity
-H150 ± 101.0 (baseline)
-Cl45 ± 53.2
-CF₃30 ± 35.0
Halogenation at C3 significantly enhances dopamine transporter (DAT) binding due to hydrophobic interactions with Tyr-156 and Phe-320 residues. Bulkier groups (e.g., CF₃) improve selectivity over serotonin transporters (SERT) by 5-fold .

What computational approaches are used to optimize derivatives?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Predict binding poses in DAT and SERT. The exo-hydroxy group forms a hydrogen bond with Asp-79 in DAT, stabilizing the complex (ΔG: −9.8 kcal/mol) .
  • QSAR Models : 3D-QSAR using CoMFA/CoMSIA identifies electronegative substituents at C3 as critical for potency (r² = 0.89) .

What are the metabolic pathways and stability concerns for this compound?

Q. Advanced

  • Phase I Metabolism : Hepatic oxidation via CYP2D6 forms 8-keto and 6-oxa ring-opened metabolites.
  • Stability : Degrades under acidic conditions (t₁/₂ = 2 hrs at pH 2) but stable in neutral buffers (t₁/₂ > 48 hrs) .
    Mitigation Strategies :
  • Prodrug Design : Esterification of the exo-OH group improves oral bioavailability (e.g., acetyl prodrug increases AUC by 300%) .

How does the 6-oxa bridge influence physicochemical properties?

Basic
The oxygen atom in the 6-oxa bridge:

  • Polarity : Increases water solubility (LogP = 0.8 vs. 1.5 for non-oxa analogs).
  • Conformation : Restricts ring puckering, stabilizing the boat conformation observed in X-ray crystallography .

What contradictions exist in reported biological data for this compound?

Q. Advanced

  • DAT vs. NET Selectivity : Some studies report 10-fold selectivity for DAT over norepinephrine transporters (NET), while others show negligible differences. Potential causes:
    • Assay Variability : Radioligand choice (e.g., [³H]WIN-35,428 vs. [³H]nisoxetine) affects Ki values .
    • Species Differences : Rat DAT exhibits higher homology to human targets than mouse .

What novel applications are emerging beyond neurotransmitter modulation?

Q. Advanced

  • Antiviral Activity : Derivatives inhibit SARS-CoV-2 3CL protease (IC₅₀ = 2.3 µM) via covalent binding to Cys-145 .
  • Anticancer Potential : Pro-apoptotic effects in glioblastoma cells (EC₅₀ = 8 µM) through ROS-mediated pathways .

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